molecular formula C18H16O7 B1669082 Cirsilineol CAS No. 41365-32-6

Cirsilineol

Cat. No. B1669082
CAS RN: 41365-32-6
M. Wt: 344.3 g/mol
InChI Key: VKOSQMWSWLZQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cirsilineol is a bioactive flavone isolated from Artemisia and from Teucrium gnaphalodes . It has been reported to exhibit anticancer effects against several human cancer cell lines . It also has antioxidant, anticancer, and antibacterial properties .


Molecular Structure Analysis

Cirsilineol has the molecular formula C18H16O7 . Its IUPAC name is 4′,5-Dihydroxy-3′,6,7-trimethoxyflavone . The average mass is 344.315 Da and the monoisotopic mass is 344.089600 Da .


Chemical Reactions Analysis

Cirsilineol has been found to react with hydroxyl radicals . The overall OH rate constant is 233.1838 E-12 cm3/molecule-sec .


Physical And Chemical Properties Analysis

Cirsilineol has a density of 1.387g/cm3 . Its boiling point is 585ºC at 760 mmHg . The flash point is 215.2ºC .

Scientific Research Applications

Anti-Cancer Properties

Cirsilineol, a compound isolated from the herb Artemisia vestita Wall, exhibits significant anti-proliferative activity against various types of cancer cells. Studies have demonstrated its ability to inhibit the proliferation of cancer cells like Caov-3, Skov-3, PC3, and Hela through inducing apoptosis via the mitochondrial pathway. This involves changes in mitochondrial membrane potential, release of cytochrome c into the cytosol, and activation of caspases and poly (ADP-ribose) polymerase (Sheng et al., 2008). Further research on lung squamous cell carcinoma has revealed cirsilineol's potential in inducing ROS-mediated apoptosis, indicating its promise in cancer treatment (Pathak et al., 2020).

Gastroprotective Effects

Cirsilineol also displays gastroprotective effects. A study involving a hydrochloric acid/ethanol-induced gastric ulcer model in rats found that cirsilineol administration led to a decrease in ulcer index, total acidity, and inflammatory cytokines, while increasing hemoglobin level and antioxidant enzymes. This suggests its potential in preventing the development of gastric ulcers (Gong et al., 2021).

Anti-Inflammatory and Immunosuppressive Effects

Cirsilineol has demonstrated significant anti-inflammatory and immunosuppressive effects. It has been shown to inhibit the proliferation and activation of T cells, thereby contributing to its efficacy in treating various inflammatory diseases. This is particularly notable in the context of traditional Tibetan medicine, where Artemisia vestita, the source of cirsilineol, is commonly used (Yin et al., 2008).

Potential in Treating Allergic Diseases

In studies focusing on allergic rhinitis, cirsilineol has shown promising results in reducing symptoms such as sneezing and nasal rubbing in animal models. Its ability to decrease pro-inflammatory markers and oxidative stress markers suggests a potential role in managing allergic diseases (Li et al., 2021).

Therapeutic Applications and Health Benefits

A comprehensive review highlights the broad range of cirsilineol's medicinal applications, including its anti-proliferative, gastroprotective, anti-Helicobacter pylori, anti-diabetic, and antioxidant activities. The review also discusses its therapeutic effectiveness against various types of cancers, as well as its significance in treating allergic rhinitis, inflammation, and other conditions (Patel, 2022).

Future Directions

Cirsilineol has shown promising results in the treatment of various conditions. It has been found to have potent immunosuppressive and anti-tumor properties . It also significantly ameliorates trinitro-benzene sulfonic acid (TNBS)-induced T-cell-mediated experimental colitis in mice . Furthermore, it has been suggested as a potential pharmacological candidate for a novel class of anti-FXa and antiplatelet medications . More research is needed to fully understand its potential therapeutic applications.

properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOSQMWSWLZQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194314
Record name Cirsilineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fastigenin

CAS RN

41365-32-6
Record name Cirsilineol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41365-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cirsilineol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041365326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cirsilineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FASTIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08DZZ529FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cirsilineol
Reactant of Route 2
Cirsilineol
Reactant of Route 3
Cirsilineol
Reactant of Route 4
Cirsilineol
Reactant of Route 5
Reactant of Route 5
Cirsilineol
Reactant of Route 6
Reactant of Route 6
Cirsilineol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.